molecular formula C6H4N4O8 B14287814 5-Amino-2,4,6-trinitrobenzene-1,3-diol CAS No. 128585-26-2

5-Amino-2,4,6-trinitrobenzene-1,3-diol

Cat. No.: B14287814
CAS No.: 128585-26-2
M. Wt: 260.12 g/mol
InChI Key: UIJLTECJVZBJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4,6-trinitrobenzene-1,3-diol ( 128585-26-2) is a specialized nitroaromatic compound with the molecular formula C6H4N4O8 and a molecular weight of 260.12 g/mol . It is structurally characterized as a benzene ring with hydroxyl groups at positions 1 and 3, nitro groups at positions 2, 4, and 6, and an amino group at position 5. This compound is offered as a key chemical intermediate for research and development purposes, facilitating the synthesis of more complex molecules . As a high-energy material, it demands stringent handling protocols. The product is typically supplied with a high purity range, from 85.0% to 99.8%, and is packaged to ensure stability, recommending storage in dry and cool conditions . This product is intended For Research Use Only (RUO). It is strictly for non-human, non-therapeutic, and non-veterinary applications in laboratory settings. It is not for personal use. Researchers should consult the relevant safety data sheets for detailed hazard and handling information prior to use.

Properties

CAS No.

128585-26-2

Molecular Formula

C6H4N4O8

Molecular Weight

260.12 g/mol

IUPAC Name

5-amino-2,4,6-trinitrobenzene-1,3-diol

InChI

InChI=1S/C6H4N4O8/c7-1-2(8(13)14)5(11)4(10(17)18)6(12)3(1)9(15)16/h11-12H,7H2

InChI Key

UIJLTECJVZBJEP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4,6-trinitrobenzene-1,3-diol typically involves the nitration of 5-Amino-4,6-dinitro-1,3-dihydroxybenzene. This process is carried out using potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) as nitrating agents . The reaction conditions are carefully controlled to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4,6-trinitrobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of other high-energy materials .

Scientific Research Applications

5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene, also known as compound 8, is a high-energy, high-density material with promising applications as an energetic material . This compound is synthesized through a three-step process and has been characterized using single-crystal X-ray diffraction .

Synthesis and Properties
5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene is synthesized through the ring-opening reaction of a macrocyclic compound, followed by nitration .

Synthesis steps:

  • A macrocyclic compound 4 undergoes a ring-opening reaction under VNS (vicarious nucleophilic substitution of hydrogen) reaction conditions to produce 5-Amino-4,6-dinitro-1,3-dihydroxy-benzene (6) .
  • Compound 6 is then nitrated with a mixture of KNO3KNO_3 and concentrated sulfuric acid to produce 5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene (8) .

Energetic Material
5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene exhibits several properties that make it a promising energetic material .

Key properties:

  • Density: The measured density is 2.078g/cm32.078\,g/cm^3, which is higher than that of RDX (Research Department Explosive) .
  • Detonation Velocity: The detonation velocity is similar to that of RDX .
  • Detonation Pressure: The detonation pressure is much higher than that of RDX .
  • Thermal Decomposition Temperature: It has a comparable thermal decomposition temperature to RDX .
  • Impact Sensitivity: It has a lower impact sensitivity than RDX .

Mechanism of Action

The mechanism of action of 5-Amino-2,4,6-trinitrobenzene-1,3-diol involves the interaction of its functional groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the amino groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s high energy release and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Amino-2,4,6-trinitrobenzene-1,3-diol with structurally related compounds identified in the evidence:

Compound Name Substituents Functional Groups Key Properties/Applications
This compound NH₂ (C5), OH (C1, C3), NO₂ (C2, C4, C6) Amino, diol, nitro High density; potential energetic material
5-Aminobenzene-1,3-diol (Compound 4) NH₂ (C5), OH (C1, C3) Amino, diol Pharmaceutical intermediate; technical grade available as hydrochloride
5-Amino-2,4,6-triiodoisophthalic acid NH₂ (C5), I (C2, C4, C6), COOH (C1, C3) Amino, iodo, carboxylic acid Medical imaging (iodine contrast agent analog)
N,N'-Bis[...]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide-d8 NH₂ (C5), I (C2, C4, C6), carboxamide groups Amino, iodo, carboxamide, deuterated Radiocontrast agent research (deuterated analog)

Structural and Functional Differences

  • Nitro vs.
  • Amino-Diol Backbone: The amino-diol motif (common in Compound 4) improves solubility in polar solvents, whereas the trinitro derivative’s solubility is likely reduced due to nitro groups .
  • Carboxylic Acid vs. Nitro Groups : Carboxylic acid derivatives (e.g., triiodoisophthalic acid) prioritize stability and biocompatibility, contrasting with the reactive nitro groups in the target compound .

Research Findings and Challenges

  • Analytical Differentiation: Mass spectrometry struggles to distinguish positional isomers like 5-aminobenzene-1,3-diol (Compound 4) from 2-aminobenzene-1,4-diol (Compound 5) due to similar fragmentation patterns .
  • Synthetic Complexity : The synthesis of nitroaromatic compounds (e.g., target compound) often requires controlled conditions to avoid unintended detonation, unlike iodinated analogs, which are safer to handle .
  • Deuterated Derivatives : Deuterated versions (e.g., compound) are used in tracer studies but lack the explosive risks associated with nitro groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.